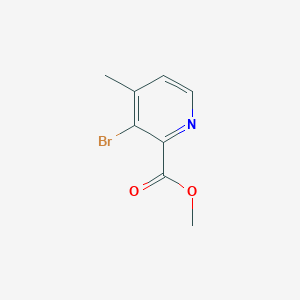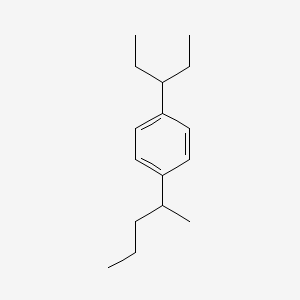
1-(2-Pentyl)-4-(3-pentyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Pentyl)-4-(3-pentyl)benzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two pentyl groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pentyl)-4-(3-pentyl)benzene typically involves the alkylation of benzene with pentyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Benzene+Pentyl HalideAlCl3this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1-(2-Pentyl)-4-(3-pentyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of pentylbenzoic acids or pentylbenzophenones.
Reduction: Formation of 1-(2-pentyl)-4-(3-pentyl)cyclohexane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学研究应用
1-(2-Pentyl)-4-(3-pentyl)benzene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of alkyl substitution on aromatic ring reactivity.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules.
作用机制
The mechanism of action of 1-(2-Pentyl)-4-(3-pentyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function. Additionally, its aromatic structure enables π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(2-Methyl)-4-(3-methyl)benzene: Similar structure with methyl groups instead of pentyl groups.
1-(2-Ethyl)-4-(3-ethyl)benzene: Ethyl groups instead of pentyl groups.
1-(2-Propyl)-4-(3-propyl)benzene: Propyl groups instead of pentyl groups.
Uniqueness
1-(2-Pentyl)-4-(3-pentyl)benzene is unique due to the longer alkyl chains, which can significantly influence its physical properties, such as boiling point and solubility, compared to its shorter-chain analogs. The increased hydrophobicity and steric effects of the pentyl groups also impact its chemical reactivity and interactions with other molecules.
属性
CAS 编号 |
101371-20-4 |
|---|---|
分子式 |
C16H26 |
分子量 |
218.38 g/mol |
IUPAC 名称 |
1-pentan-2-yl-4-pentan-3-ylbenzene |
InChI |
InChI=1S/C16H26/c1-5-8-13(4)15-9-11-16(12-10-15)14(6-2)7-3/h9-14H,5-8H2,1-4H3 |
InChI 键 |
ZMJKPBLBOSIOHA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C1=CC=C(C=C1)C(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


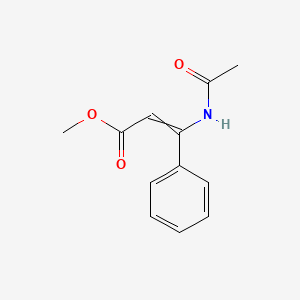
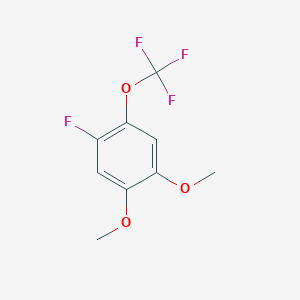
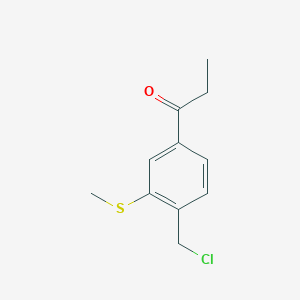

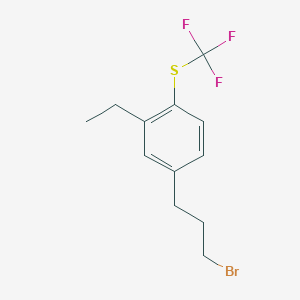
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid](/img/structure/B14065552.png)
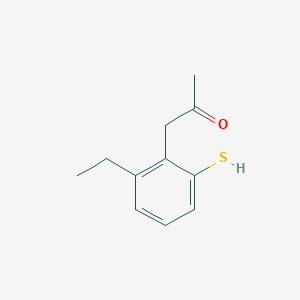
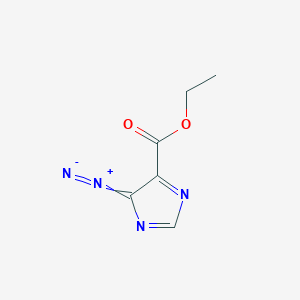

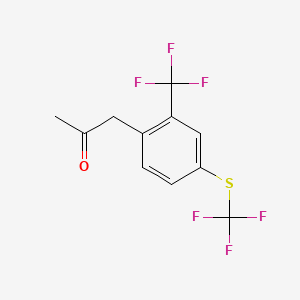

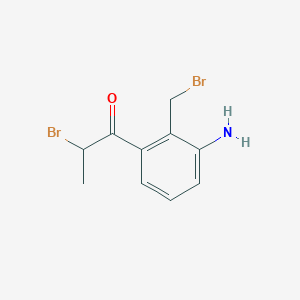
![5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one](/img/structure/B14065596.png)
